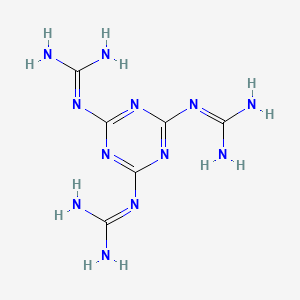

2,4,6-Triguanidino-1,3,5-triazine

Übersicht

Beschreibung

2,4,6-Triguanidino-1,3,5-triazine is a chemical compound that has been synthesized in the past . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .

Synthesis Analysis

This compound and 2,4,6-tris (3-methylguanidino)-1,3,5-triazine were synthesized in 42 and 52% yields, respectively, by the cyclotrimerization of cyanoguanidine and 1-methyl-3-cyanoguanidine using DMF as a solvent in the presence of hydrogen chloride .Molecular Structure Analysis

The structure of this compound was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the I–II phase boundary, as well as the melting line have been established .Chemical Reactions Analysis

The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K. X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s -triazine rings along with amorphous material .Physical And Chemical Properties Analysis

The structural properties and stability P – T range of the monomer (phase I) were characterized using synchrotron X-ray diffraction combined with FTIR spectroscopy under combined high pressure and high temperature conditions in a resistively heated diamond anvil cell .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : 2,4,6-Triguanidino-1,3,5-triazine has been synthesized using DMF as a solvent in the presence of hydrogen chloride. This synthesis method offers a yield of 42-52% (Iio & Ichikawa, 1985).

- Green Synthesis Processes : An environmentally friendly process for synthesizing unsymmetrical trisubstituted 1,3,5-triazines, which can include this compound, has been developed using hemoglobin as a catalyst. This enzymatic method is efficient and expands the application of enzyme catalytic promiscuity in organic synthesis (Li et al., 2021).

Applications in Various Industries

- Pharmaceutical and Material Industries : this compound derivatives are used in the pharmaceutical, material, and agrochemical industries. They serve as chemical probes for diverse protein families due to their structural symmetry and ease of functionalization (Banerjee, Brown, & Weerapana, 2013).

- Energetic Materials and Reagents : The compound this compound has been explored in the synthesis of energetic materials due to itsstable properties and potential in creating novel compounds with high energy density. For example, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a derivative, is used for chlorination and oxidation reactions and showcases good thermal stability and high density, making it suitable for energetic applications (Thorat, Bhong, & Karade, 2013).

Biomedical Research and Applications

- Antibacterial and Antifungal Properties : Derivatives of this compound have shown promising antibacterial and antifungal activities. These properties make them significant in medical research for developing new antimicrobial agents (Barmase, Basedia, & Dubey, 2021).

- Anticancer Activities : Triazine derivatives, including this compound, have been investigated for their anti-cancer activities. Their structure allows for modification and introduction of new substituents, potentially yielding compounds with broad inhibitory activity on processes such as cell proliferation and induction of apoptosis in cancer cells (Maliszewski & Drozdowska, 2022).

Environmental Applications

- Environmental Cleanup : The compound has been studied for its potential in environmental remediation, particularly in the degradation of persistent organic pollutants. This includes the study of microbial isolates capable of transforming substituted s-triazines, highlighting the environmental significance of this compound and its derivatives (Mulbry, 1994).

Wirkmechanismus

Mode of Action

It is synthesized by the cyclotrimerization of cyanoguanidine . .

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triguanidino-1,3,5-triazine are currently unknown. It is synthesized via one-step condensation reactions

Action Environment

It is synthesized using high pressure , suggesting that pressure may play a role in its formation.

Eigenschaften

IUPAC Name |

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFLCYSTLXORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)

![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)

![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B3327156.png)